4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one
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Overview
Description
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidin-2-one ring .
Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This method allows for the formation of the oxazolidin-2-one ring with high stereoselectivity .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalytic systems and optimized reaction conditions to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the oxazolidinone ring.
Substitution: The methoxymethyl group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced oxazolidinone analogs .
Scientific Research Applications
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the oxazolidinone class include:
Linezolid: A well-known antibacterial agent used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Uniqueness
Its methoxymethyl group on the phenyl ring differentiates it from other oxazolidinones and may contribute to its unique biological activity .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-6-8-2-4-9(5-3-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI Key |
JNTAKERFLZFJMV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2COC(=O)N2 |
Origin of Product |
United States |
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